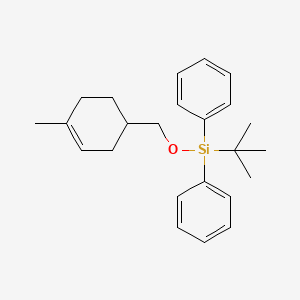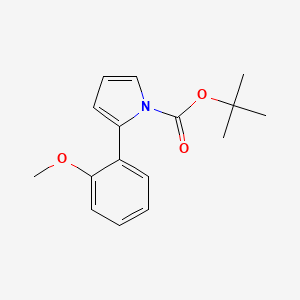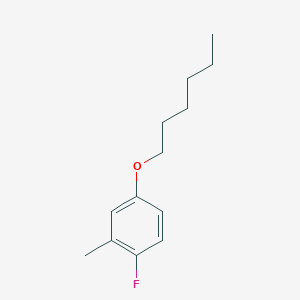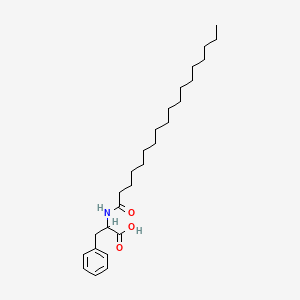
2-(Octadecanoylamino)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octadecanoylamino)-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of fatty acid derivatives It is characterized by a long aliphatic chain (octadecanoyl group) attached to an amide linkage, which is further connected to a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecanoylamino)-3-phenylpropanoic acid typically involves the following steps:
Amidation Reaction: The initial step involves the reaction of octadecanoic acid (stearic acid) with an amine to form an amide. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Coupling Reaction: The resulting amide is then coupled with 3-phenylpropanoic acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octadecanoylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide linkage can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioamides.
Applications De Recherche Scientifique
2-(Octadecanoylamino)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
Mécanisme D'action
The mechanism of action of 2-(Octadecanoylamino)-3-phenylpropanoic acid is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers, enhancing the permeability of cell membranes, and facilitating the delivery of hydrophobic drugs. The compound may also interact with specific molecular targets, such as membrane proteins, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hexadecanoylamino)-3-phenylpropanoic acid: Similar structure with a shorter aliphatic chain (hexadecanoyl group).
2-(Octadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness
2-(Octadecanoylamino)-3-phenylpropanoic acid is unique due to its specific combination of a long aliphatic chain and a phenylpropanoic acid moiety. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments. Its structural features also allow for versatile chemical modifications, enhancing its utility in various research and industrial applications.
Propriétés
Formule moléculaire |
C27H45NO3 |
|---|---|
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
2-(octadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31) |
Clé InChI |
PHZQULSGYVCYNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



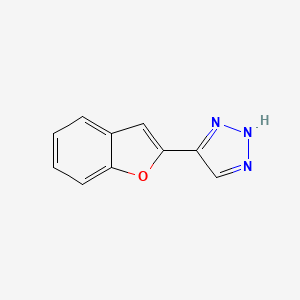
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
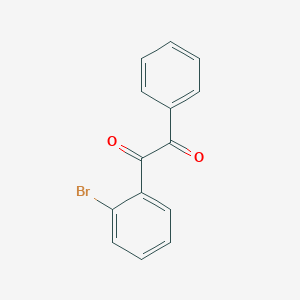

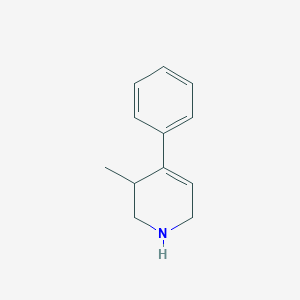
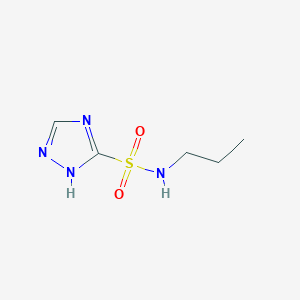
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
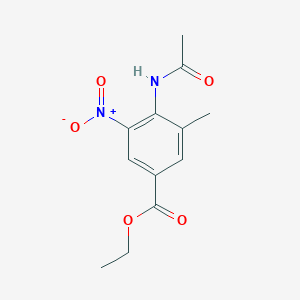
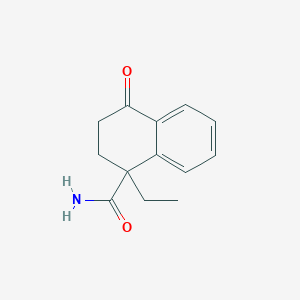
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
